2-Di(propan-2-yl)phosphanylacetonitrile
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Overview
Description
2-Di(propan-2-yl)phosphanylacetonitrile is a tertiary phosphine compound characterized by the presence of a phosphanyl group attached to an acetonitrile moiety. This compound is notable for its applications in various fields of chemistry, particularly in catalysis and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Di(propan-2-yl)phosphanylacetonitrile typically involves the reaction of chlorophosphines with organometallic reagents such as Grignard reagents. For instance, the interaction of chlorophosphines with isopropylmagnesium chloride can yield the desired phosphine compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes as those used in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Di(propan-2-yl)phosphanylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphanyl group can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine derivatives .
Scientific Research Applications
2-Di(propan-2-yl)phosphanylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 2-Di(propan-2-yl)phosphanylacetonitrile involves its ability to act as a ligand, coordinating with metal centers in catalytic cycles. This coordination facilitates various chemical transformations by stabilizing reactive intermediates and lowering activation energies. The molecular targets include transition metal complexes, and the pathways involved are typically those related to catalytic cycles in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Diisopropylamine: A secondary amine with similar steric properties but different reactivity.
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis
Uniqueness
2-Di(propan-2-yl)phosphanylacetonitrile is unique due to its phosphanyl group, which imparts distinct reactivity and coordination properties compared to similar amines. This makes it particularly valuable in catalysis and as a building block in the synthesis of complex molecules .
Properties
CAS No. |
58309-93-6 |
---|---|
Molecular Formula |
C8H16NP |
Molecular Weight |
157.19 g/mol |
IUPAC Name |
2-di(propan-2-yl)phosphanylacetonitrile |
InChI |
InChI=1S/C8H16NP/c1-7(2)10(6-5-9)8(3)4/h7-8H,6H2,1-4H3 |
InChI Key |
ZWKAWXIWHBZLMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(CC#N)C(C)C |
Origin of Product |
United States |
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